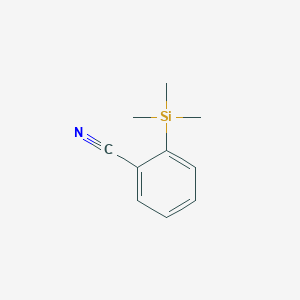
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) is a chemical compound that belongs to the class of piperazinones. Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone group. This specific compound is characterized by the presence of four methyl groups and an oxime functional group in the (Z)-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) typically involves the reaction of 1,3,3,4-tetramethylpiperazin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The oxime product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Substituted piperazinones with various functional groups.
Applications De Recherche Scientifique
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazinone,1,3,3,4-tetramethyl-,oxime,(E)-(9ci)
- Piperazinone,1,3,3,4-tetramethyl-,hydrazone
- Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-
Uniqueness
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The presence of four methyl groups also distinguishes it from other piperazinones, potentially affecting its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(NZ)-N-(1,3,3,4-tetramethylpiperazin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17N3O/c1-8(2)7(9-12)10(3)5-6-11(8)4/h12H,5-6H2,1-4H3/b9-7- |
Clé InChI |
SPIQDTWYECADJS-CLFYSBASSA-N |
SMILES isomérique |
CC1(/C(=N/O)/N(CCN1C)C)C |
SMILES canonique |
CC1(C(=NO)N(CCN1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


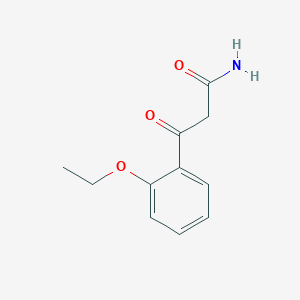
![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
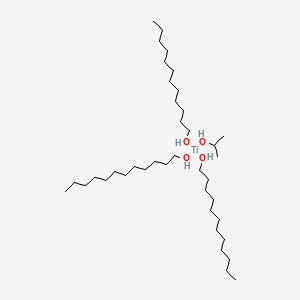

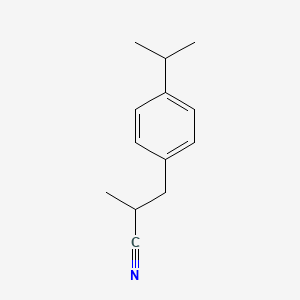
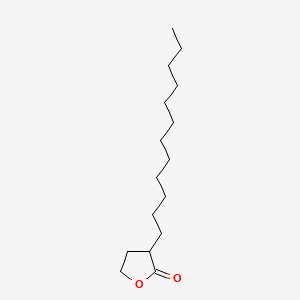
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)

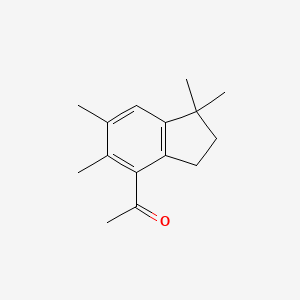

![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
